molecular formula C18H14ClN3O2S B2914750 2-chloro-N-(2-(3-(thiophen-2-yl)ureido)phenyl)benzamide CAS No. 1207026-14-9

2-chloro-N-(2-(3-(thiophen-2-yl)ureido)phenyl)benzamide

Cat. No.: B2914750
CAS No.: 1207026-14-9
M. Wt: 371.84
InChI Key: HPLQSDJWYBFNBS-UHFFFAOYSA-N
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Description

2-chloro-N-(2-(3-(thiophen-2-yl)ureido)phenyl)benzamide is a complex organic compound that features a benzamide core substituted with a thiophene ring and a chloro group

Preparation Methods

The synthesis of 2-chloro-N-(2-(3-(thiophen-2-yl)ureido)phenyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiophene ring followed by its attachment to the benzamide core. The reaction conditions often involve the use of catalysts and specific reagents to ensure the correct substitution pattern and yield. Industrial production methods may employ similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

2-chloro-N-(2-(3-(thiophen-2-yl)ureido)phenyl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-chloro-N-(2-(3-(thiophen-2-yl)ureido)phenyl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-(3-(thiophen-2-yl)ureido)phenyl)benzamide involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

2-chloro-N-(2-(3-(thiophen-2-yl)ureido)phenyl)benzamide can be compared with other similar compounds, such as:

    Thiophene derivatives: These compounds share the thiophene ring structure and may have similar chemical properties.

    Benzamide derivatives: These compounds share the benzamide core and may have similar biological activities.

The uniqueness of this compound lies in its specific substitution pattern, which can confer unique properties and applications not found in other similar compounds.

Properties

IUPAC Name

2-chloro-N-[2-(thiophen-2-ylcarbamoylamino)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O2S/c19-13-7-2-1-6-12(13)17(23)20-14-8-3-4-9-15(14)21-18(24)22-16-10-5-11-25-16/h1-11H,(H,20,23)(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPLQSDJWYBFNBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2NC(=O)NC3=CC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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